1-(10H-Phenothiazin-2-yl)ethanone
Overview
Description
ML171, also known as 2-Acetylphenothiazine, is a potent and selective inhibitor of nicotinamide adenine dinucleotide phosphate oxidase 1 (NADPH oxidase 1). This compound is primarily used in scientific research to study the role of NADPH oxidase 1 in various biological processes and diseases. ML171 has shown significant potential in inhibiting reactive oxygen species (ROS) generation, making it a valuable tool in oxidative stress-related research .
Mechanism of Action
Target of Action
2-Acetylphenothiazine, also known as ML171, is a potent and selective inhibitor of NADPH oxidase 1 (Nox1) . Nox1 is an enzyme that plays a pivotal role in the generation of reactive oxygen species (ROS), which are involved in various cellular processes such as cell signaling, cell growth, angiogenesis, motility, and blood pressure regulation .
Mode of Action
ML171 blocks Nox1-dependent ROS generation . It does this by inhibiting the activity of Nox1, thereby preventing the production of ROS. The IC50 value of ML171 in a HEK293-Nox1 confirmatory assay is 0.25 μM , indicating its high potency in inhibiting Nox1.
Biochemical Pathways
By inhibiting Nox1, ML171 disrupts the normal function of this enzyme, leading to a decrease in ROS production . This can have downstream effects on various biochemical pathways that rely on ROS for signaling. For example, ROS are known to play a role in cell signaling, cell growth, angiogenesis, and motility .
Result of Action
The primary result of ML171’s action is the inhibition of Nox1-dependent ROS generation . This can lead to changes in cellular processes that are regulated by ROS. For example, it could potentially affect cell signaling, growth, and motility .
Biochemical Analysis
Biochemical Properties
2-Acetylphenothiazine interacts with the enzyme NADPH oxidase 1 (NOX1), inhibiting its activity . This interaction blocks the generation of reactive oxygen species (ROS) in cells, such as HT-29 cells . The nature of this interaction is inhibitory, with 2-Acetylphenothiazine acting as a potent NOX1 inhibitor .
Cellular Effects
The effects of 2-Acetylphenothiazine on cellular processes are primarily related to its role as a NOX1 inhibitor . By inhibiting NOX1, 2-Acetylphenothiazine can prevent the formation of ROS, which are involved in various cellular processes, including cell signaling pathways and gene expression . This can influence cell function, particularly in relation to oxidative stress responses .
Molecular Mechanism
At the molecular level, 2-Acetylphenothiazine exerts its effects by binding to and inhibiting the enzyme NOX1 . This prevents NOX1 from generating ROS, thereby influencing cellular processes that are regulated by these species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML171 involves the acetylation of phenothiazine. The reaction typically requires phenothiazine as the starting material, which is then reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield 2-Acetylphenothiazine .
Industrial Production Methods
While specific industrial production methods for ML171 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to ensure high yield and purity of the final product. Industrial production would also involve rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
ML171 primarily undergoes substitution reactions due to the presence of the acetyl group on the phenothiazine ring. It can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives of ML171, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
ML171 has a wide range of applications in scientific research:
Chemistry: Used as a selective inhibitor to study the role of NADPH oxidase 1 in chemical reactions involving ROS.
Biology: Employed in cellular studies to investigate the effects of ROS on cell signaling, growth, and apoptosis.
Medicine: Explored for its potential therapeutic applications in diseases associated with oxidative stress, such as diabetes and cardiovascular diseases.
Industry: Utilized in the development of antioxidant formulations and other products aimed at reducing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
VAS2870: Another NADPH oxidase inhibitor with broader specificity, affecting multiple isoforms of the enzyme.
GKT137831: A selective inhibitor of NADPH oxidase 1 and 4, used in similar research applications.
VAS3947: Similar to VAS2870, it inhibits multiple NADPH oxidase isoforms
Uniqueness of ML171
ML171 stands out due to its high selectivity for NADPH oxidase 1, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its potency and selectivity provide researchers with a precise means of investigating the effects of NADPH oxidase 1 inhibition without off-target effects on other isoforms .
Properties
IUPAC Name |
1-(10H-phenothiazin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-8,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGBOHJGWOPYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216525 | |
Record name | Methyl phenothiazin-2-yl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6631-94-3 | |
Record name | 2-Acetylphenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6631-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl phenothiazin-2-yl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylphenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetylphenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl phenothiazin-2-yl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl phenothiazin-2-yl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl phenothiazin-2-yl ketone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DEE7H3XAB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ML171?
A1: ML171 is a potent and selective inhibitor of NADPH oxidase isoform 1 (NOX1) [, ].
Q2: How does ML171 interact with NOX1?
A2: While the precise binding mechanism remains unclear, studies suggest that ML171 directly interacts with NOX1, inhibiting its activity with an IC50 of 0.25 μM [, ].
Q3: What are the downstream effects of ML171-mediated NOX1 inhibition?
A3: Inhibiting NOX1 with ML171 reduces the production of reactive oxygen species (ROS) [, , , ], thereby impacting several cellular processes, including: * Reduced oxidative stress: ML171 protects against oxidative damage in various cell types [, , , , , ]. * Modulation of signaling pathways: ML171 has been shown to affect ERK [], Rho kinase [, , ], and STAT3 [] signaling pathways, which play crucial roles in cell growth, inflammation, and other processes. * Inflammatory response: ML171 attenuates inflammatory responses by decreasing the expression of pro-inflammatory cytokines, including IL-6 and TNF-α [, , ]. * Cell death and survival: Depending on the cell type and context, ML171 can promote [] or inhibit [] apoptosis and necroptosis []. * Vascular function: ML171 improves endothelial function and reduces vascular contractility in models of hypertension and diabetes [, , , ].
Q4: Does ML171 affect other NOX isoforms?
A4: ML171 demonstrates high selectivity for NOX1. It shows minimal or no inhibitory activity against other NOX isoforms, including NOX2 and NOX4, at concentrations effective in inhibiting NOX1 [, , , ].
Q5: Does ML171 interact with other cellular targets besides NOX1?
A5: While ML171 is highly selective for NOX1, studies suggest potential interactions with other targets, such as organic anion transporting polypeptide 2B1 (OATP2B1), protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K) []. Further research is needed to fully elucidate these interactions.
Q6: What is the molecular formula and weight of ML171?
A6: The molecular formula of ML171 is C14H11NOS, and its molecular weight is 241.31 g/mol [].
Q7: Is there any spectroscopic data available for ML171?
A7: Yes, structural characterization of ML171 has been conducted using X-ray diffraction analysis []. The thiazine ring in ML171 adopts a slightly distorted boat conformation. The dihedral angle between the mean planes of the two benzene rings is 20.2 (9)°. An intermolecular N—H⋯O hydrogen bond and a weak C—H⋯π interaction are observed in the crystal structure, creating a two-dimensional network parallel to the bc plane.
Q8: How do structural modifications to the ML171 scaffold affect its activity?
A8: While limited information is available on specific SAR studies for ML171, replacing the acetyl group at the 2-position of the phenothiazine ring with other substituents, such as chlorine or trifluoromethyl, can alter its activity and physicochemical properties [, ]. Further investigation is needed to establish definitive structure-activity relationships.
Q9: What in vitro models have been used to study the effects of ML171?
A9: Various in vitro models, including:
- Human and rodent cell lines: Human pulmonary artery smooth muscle cells (PASMCs) [, ], human umbilical cord artery smooth muscle cells [], human and rat vascular smooth muscle cells (VSMCs) [, , , , ], pancreatic acinar AR42J cells [], gastric cancer AGS cells [, ], human breast cancer MCF-7 cells [], and human hepatocellular carcinoma HepG-2 cells [] have been used to investigate the effects of ML171.
- Primary cell cultures: Mouse macrophages [], rat neutrophils [], and human and rodent adipocytes [, ] have been employed to evaluate the effects of ML171 on specific cell types.
Q10: What in vivo models have been used to study the effects of ML171?
A10: ML171 has been investigated in various animal models, including:
- Rodent models: Mice: Non-obese diabetic (NOD) mice [], C57BL/6 mice [, , ] and rats: Wistar rats [], spontaneously hypertensive rats (SHRs) [, ], stroke-prone spontaneously hypertensive rats (SHRSP) [, ].
- Porcine models: Porcine coronary arteries have been used to investigate the role of ML171 in regulating vascular tone [].
Q11: Are there any clinical trials involving ML171?
A11: Currently, no clinical trials involving ML171 have been reported.
Q12: What is the known toxicity profile of ML171?
A12: A single-dose toxicity study in mice reported a median lethal dose (LD50) of 500 mg/kg for both males and females following intraperitoneal injection []. At lower doses, no mortality was observed. Histopathological analysis revealed liver abnormalities in mice treated with 250 or 500 mg/kg of ML171, including thickening of the liver edge, adhesions between the liver and adjacent organs, hypertrophy of centrilobular hepatocytes, and inflammatory cell infiltration.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.